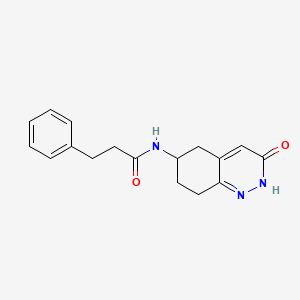

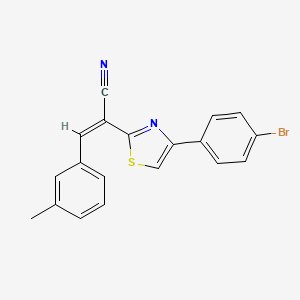

![molecular formula C17H23N3O B2734722 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide CAS No. 1645543-04-9](/img/structure/B2734722.png)

2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Amides, such as “2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide”, can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives . Acid chlorides react with ammonia, 1° amines, and 2° amines to form amides .Molecular Structure Analysis

The molecular structure of “2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide” involves a benzylcyclohexyl group, an amino group, and a cyanomethylacetamide group. The structure of the compound is influenced by the conformation of the cyclohexane ring, which can adopt various conformations to minimize steric repulsion .Chemical Reactions Analysis

Amides, including “2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide”, can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . They can also be reduced to amines . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of their carbonyl and cyano groups. Specifically, the active hydrogen on the C-2 position of these compounds participates in various condensation and substitution reactions. Researchers have explored their utility in building organic heterocycles, and their potential as chemotherapeutic agents .

Biologically Active Compounds

The chemical reactivity of cyanoacetamide derivatives extends to the formation of novel heterocyclic moieties with potential biological activities. Biochemists have taken an interest in these compounds due to their diverse reported effects. Investigating their pharmacological properties could lead to the discovery of better chemotherapeutic agents .

Cyanoacetanilides via Fusion Reactions

Fusion reactions involving aryl amines and ethyl cyanoacetate represent a widely used method for preparing cyanoacetanilides. The solvent-free reaction at elevated temperatures (around 150°C) leads to the formation of cyanoacetanilide derivatives. These compounds have applications in medicinal chemistry and drug development .

Synthesis of 2-Oxopyridine Derivatives

By treating 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents, researchers have obtained 2-oxopyridine derivatives. The reaction proceeds through 1,3-dinucleophilic attack on the acetamido 1,3-bielectrophilic moiety of the starting compound. These derivatives may find use in various synthetic pathways .

Other Synthetic Routes

Several methods exist for synthesizing N-aryl or N-heteryl cyanoacetamides. These include:

Chemical Properties and Characterization

properties

IUPAC Name |

2-[(2-benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c18-10-11-19-17(21)13-20-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-3,6-7,15-16,20H,4-5,8-9,11-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROMMKSYNINAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)NCC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

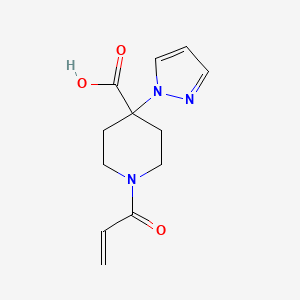

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)

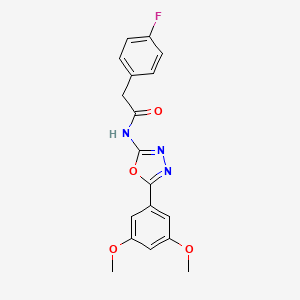

![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)

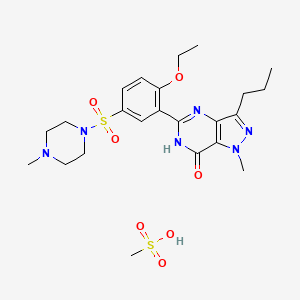

![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)

![2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2734646.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2734647.png)

![4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2734648.png)